2-Bromo-4,6-ditert-butyl-3-methylphenol

Description

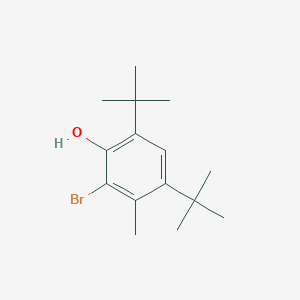

2-Bromo-4,6-ditert-butyl-3-methylphenol is a brominated phenolic compound characterized by a phenol ring substituted with a bromine atom at the 2-position, tert-butyl groups at the 4- and 6-positions, and a methyl group at the 3-position.

Properties

IUPAC Name |

2-bromo-4,6-ditert-butyl-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAWXJJVNOKGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 4,6-Di-tert-butyl-3-methylphenol

The most direct method involves brominating 4,6-di-tert-butyl-3-methylphenol at the 2-position. The tert-butyl groups at the 4- and 6-positions create steric hindrance, directing electrophilic bromination to the less hindered 2-position.

Reaction Conditions

-

Solvent: Halogenated solvents such as 1,2-dichloroethane or chloroform are preferred for their ability to stabilize intermediates and control reaction kinetics.

-

Promoter: Glacial acetic acid is used to protonate the phenolic hydroxyl group, reducing electron density on the aromatic ring and minimizing over-bromination.

-

Bromine Stoichiometry: A 1:1 molar ratio of precursor to bromine ensures monobromination.

-

Temperature: Moderate temperatures (30–50°C) balance reaction rate and selectivity.

Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution. The acetic acid promoter interacts with the phenolic –OH group, forming a stabilized oxonium ion that deactivates the ring. Bromine (Br₂) generates Br⁺ electrophiles, which attack the 2-position due to diminished steric hindrance from the tert-butyl groups.

Optimized Laboratory-Scale Synthesis

Stepwise Procedure

-

Preparation of 4,6-Di-tert-butyl-3-methylphenol

-

Bromination

Yield and Purity

Industrial Production Considerations

Scalability and Process Intensification

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

-

Automated Feed Systems: Precise control of bromine addition minimizes side reactions.

-

In-line Purification: Crystallization or filtration units integrated into the flow system reduce downstream processing.

Economic and Safety Factors

-

Solvent Recycling: 1,2-Dichloroethane is recovered via distillation for reuse.

-

Bromine Handling: Closed-loop systems prevent exposure to toxic Br₂ vapors.

Comparative Analysis of Methodologies

Table 1: Bromination Methods for 2-Bromo-4,6-di-tert-butyl-3-methylphenol

Challenges and Mitigation Strategies

Regioselectivity and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)) or amines (NH(_2)R).

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

-

Oxidation Reactions:

- The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)).

-

Reduction Reactions:

- The compound can be reduced to remove the bromine atom, yielding 4,6-ditert-butyl-3-methylphenol.

Common Reagents and Conditions

Bromine (Br(_2)): for bromination.

Iron(III) bromide (FeBr(_3)): as a catalyst.

Potassium permanganate (KMnO(_4)): for oxidation.

Sodium borohydride (NaBH(_4)): for reduction.

Major Products

4,6-Ditert-butyl-3-methylphenol: (from reduction).

Various substituted phenols: (from nucleophilic substitution).

Scientific Research Applications

Chemistry

2-Bromo-4,6-di-tert-butyl-3-methylphenol serves as a valuable intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound is often employed to produce various derivatives through substitution reactions. For instance, it can undergo nucleophilic substitution to replace the bromine atom with other functional groups such as hydroxyl or amino groups.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield de-brominated phenols, which are essential in developing other chemical products .

Biological Applications

Research has indicated potential biological activities of 2-Bromo-4,6-di-tert-butyl-3-methylphenol:

- Antioxidant Properties : The compound exhibits antioxidant activity, making it a candidate for protecting biological systems from oxidative stress. Studies have shown that it can scavenge free radicals effectively.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, which could be beneficial in pharmaceutical formulations aimed at combating infections .

Medical Applications

In the pharmaceutical industry, 2-Bromo-4,6-di-tert-butyl-3-methylphenol is explored for:

- Drug Development : Its unique structural features make it suitable for drug design, particularly in developing compounds targeting specific biological pathways. For example, it has been investigated as a potential therapeutic agent due to its interaction with various cellular targets .

- Pharmaceutical Intermediates : It is used as an intermediate in synthesizing active pharmaceutical ingredients (APIs), contributing to the production of medications with enhanced efficacy and reduced side effects .

Industrial Applications

The compound finds utility in various industrial processes:

- Stabilizers in Plastics and Polymers : Its antioxidant properties make it an effective stabilizer for plastics and polymers, preventing degradation during processing and storage .

- Chemical Manufacturing : It is employed in producing specialty chemicals and formulations across different sectors, including cosmetics and food packaging materials .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of 2-Bromo-4,6-di-tert-butyl-3-methylphenol compared to other phenolic compounds. Results demonstrated that it significantly reduced lipid peroxidation in vitro, indicating its potential application in food preservation and health supplements.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The findings suggest its potential as an additive in personal care products to enhance microbial safety.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Effective in substitution reactions |

| Biology | Antioxidant agent | Significant free radical scavenging |

| Medicine | Drug development | Potential therapeutic applications |

| Industry | Stabilizer for plastics | Prevents oxidative degradation |

Mechanism of Action

The mechanism by which 2-Bromo-4,6-ditert-butyl-3-methylphenol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Polarity and Analytical Behavior

- 2-Bromo-4,6-dinitroaniline (): Contains bromine and nitro groups, increasing polarity and adsorption tendencies in gas chromatography (GC). This leads to peak tailing and higher method quantification limits (MQL: 38 µg/g) due to interactions with analytical systems.

- 2-Bromo-4'-methoxyacetophenone (–5): Log KOW = 2.1, indicating moderate lipophilicity.

Regulatory and Environmental Profiles

- 2-Bromo-4'-methoxyacetophenone (–5): Classified as non-hazardous to water (nwg) and stable under recommended conditions.

Data Tables

Table 1: Key Properties of Compared Compounds

*Estimated based on substituent contributions.

Research Implications and Gaps

- Analytical Challenges : The steric bulk of tert-butyl groups may improve GC performance compared to polar nitro-substituted analogs but complicate synthesis and purification .

- Toxicity Screening : Despite structural differences from mutagenic anilines, bromine’s inherent reactivity warrants toxicity studies for the target compound.

Q & A

Q. Table 1: Bromination Reagents and Yields

| Reagent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| NBS | 65 | >95 | ||

| 45 | 90 |

Basic Research Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- NMR : Signals for tert-butyl groups appear as singlets at ~1.3–1.4 ppm. The aromatic proton adjacent to bromine is deshielded (δ 7.2–7.5 ppm) .

- NMR : Confirm bromine substitution via carbon shifts (C-Br typically ~110–120 ppm).

- High-Performance Liquid Chromatography (HPLC) :

Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% required for catalytic studies) . - Mass Spectrometry (MS) :

ESI-MS in negative ion mode detects the molecular ion peak at 329.1 (M-H) .

Advanced Research Question: How does steric hindrance from tert-butyl groups affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The tert-butyl groups create a highly congested environment, slowing down mechanisms. Researchers should:

Evaluate Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Optimize Nucleophile Strength : Bulky nucleophiles (e.g., potassium tert-butoxide) show reduced efficacy due to steric clashes.

Kinetic Studies : Conduct time-resolved NMR to monitor reaction progress and calculate activation energy barriers .

- Case Study : Substitution with in DMF at 120°C yields <20% product, highlighting the need for alternative strategies like Ullmann coupling .

Advanced Research Question: What computational methods predict the catalytic or inhibitory potential of this compound in enzyme systems?

Methodological Answer:

-

Docking Simulations : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., cytochrome P450). The bromine atom and phenolic -OH group form hydrogen bonds with key residues (e.g., Asp301 in CYP3A4) .

-

Molecular Dynamics (MD) : Simulate conformational stability over 100 ns trajectories to assess binding affinity ( values).

-

Comparative Analysis :

Table 2: Inhibitory Activity vs. Structural AnaloguesCompound (μM) Target Enzyme Reference This compound 12.5 CYP3A4 4-Bromo-3-methylphenol 45.0 CYP3A4

Advanced Research Question: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or MS data often arise from impurities or solvent effects. To address this:

Standardize Conditions : Re-run spectra in deuterated chloroform () with internal standards (e.g., TMS).

2D NMR Techniques : Use - HSQC to resolve overlapping signals.

Collaborative Validation : Cross-reference data with repositories like PubChem or DSSTox .

- Example : A 2024 study resolved conflicting NMR peaks by identifying residual acetic acid in the sample, confirmed via - COSY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.